6-Bromo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the class of naphthyridines, which are recognized for their diverse biological activities and photochemical properties. This compound is characterized by a bromine atom at the sixth position of the naphthyridine ring and a carboxylic acid functional group at the third position. The molecular formula for this compound is C_10H_6BrN_1O_2, and it has a molecular weight of approximately 253.07 g/mol. The compound serves as a significant building block in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
The synthesis of 6-Bromo-1,8-naphthyridine-3-carboxylic acid can be achieved through several synthetic routes:
In an industrial setting, continuous flow processes may be employed to improve efficiency and yield. Automated reactors with precise control over reaction parameters such as temperature and pressure are utilized to optimize production.
The molecular structure of 6-Bromo-1,8-naphthyridine-3-carboxylic acid features a bicyclic naphthyridine framework with the following characteristics:
6-Bromo-1,8-naphthyridine-3-carboxylic acid can participate in several types of chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to achieve optimal yields and selectivity.
The mechanism of action for 6-Bromo-1,8-naphthyridine-3-carboxylic acid primarily involves its interaction with various biological targets:
This compound's ability to influence key signaling pathways in cells suggests potential therapeutic applications in treating diseases associated with dysregulated enzyme activity.
While specific physical properties such as boiling point and solubility are not extensively documented, compounds within this class are generally expected to exhibit moderate solubility in organic solvents.
The presence of both a bromine atom and a carboxylic acid group enhances its reactivity profile. For instance:
6-Bromo-1,8-naphthyridine-3-carboxylic acid has several scientific applications:
The 1,8-naphthyridine scaffold—a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 8—has been a cornerstone of antimicrobial drug development since the 1960s. The seminal breakthrough occurred with the introduction of nalidixic acid in 1967, marking the first clinically used 1,8-naphthyridine derivative for treating urinary tract infections caused by Gram-negative bacteria [6]. Nalidixic acid’s mechanism involved reversible inhibition of bacterial DNA gyrase (topoisomerase II), disrupting DNA replication [6] . This discovery ignited extensive structural exploration, leading to fluoroquinolone hybrids like enoxacin (1980s) and gemifloxacin (2000s), which incorporated fluorine at C-6 and piperazine at C-7 to broaden spectrum activity against Staphylococcus aureus and Streptococcus pneumoniae [6]. The scaffold’s versatility is evidenced by derivatives targeting viral infections (e.g., HCV entry inhibitors [3]) and mycobacteria (e.g., anti-tubercular agents with MIC values ≤6.25 µg/mL [9]).
Table 1: Evolution of Key 1,8-Naphthyridine-Based Antimicrobial Agents
Compound | Structural Features | Target Pathogens | Year/Status |
---|---|---|---|
Nalidixic Acid | 1-Ethyl-7-methyl-4-oxo-1,4-dihydro | Gram-negative bacteria | 1967 (Approved) |
Enoxacin | 6-Fluoro-7-piperazinyl | GI/respiratory/urinary tract pathogens | 1980s (Approved) |
Gemifloxacin Mesylate | 1-Cyclopropyl-7-(3-aminomethyl-4-methoxyimino-pyrrolidinyl) | MDR S. pneumoniae, H. influenzae | 2003 (Approved) |
Zabofloxacin* | 8-(Methoxyimino)-2,6-diazaspiro[3.4]octane | Gram-positive bacteria, N. gonorrhoeae | Investigational |
6-Bromo-1,8-naphthyridine-3-carboxylic acid | Bromo at C-6, carboxylic acid at C-3 | Antibiotic potentiator (synergy with fluoroquinolones) | Research phase |
*Denotes non-bromo derivatives for context.
Recent research focuses on overcoming multidrug resistance (MDR), with 1,8-naphthyridines demonstrating roles as efflux pump inhibitors and antibiotic potentiators [2] [5]. For example, 6-bromo derivatives enhance fluoroquinolone activity against MDR E. coli and S. aureus by circumventing resistance mechanisms [2].
Bromine substitution at the C-6 position of the 1,8-naphthyridine ring confers distinct steric, electronic, and biological properties critical for modern antimicrobial design. The bromo group (atomic radius: 1.15 Å) introduces greater steric bulk than fluorine or chlorine, enhancing hydrophobic interactions with bacterial enzyme pockets [2] [7]. Electronically, bromine’s moderate electron-withdrawing effect (+σᵢ: 0.44) polarizes the naphthyridine core, facilitating π-stacking with DNA gyrase residues or disrupting efflux pump binding sites [5] [7].
In 2021, synergistic studies revealed that 6-bromo-1,8-naphthyridine-3-carboxylic acid (CAS# 1105191-97-6) reduced the MIC of ofloxacin against MDR E. coli by 8-fold (32 → 4 µg/mL) and lomefloxacin by 8-fold (16 → 2 µg/mL) when used at subinhibitory concentrations (MIC/8) [2] [5]. This synergy stems from:
Table 2: Impact of 6-Bromo Substitution on Fluoroquinolone Potency Against MDR Bacteria
Antibiotic | Bacterial Strain | MIC Alone (µg/mL) | MIC with 6-Bromo Derivative (µg/mL) | Reduction Factor |
---|---|---|---|---|
Ofloxacin | E. coli 06 | 32 | 4 | 8x |
Lomefloxacin | E. coli 06 | 16 | 2 | 8x |
Norfloxacin | P. aeruginosa 24 | 64 | 21 | 3x |
Lomefloxacin | S. aureus 10 | 32 | 8 | 4x |
Data adapted from antibiotic-modulation studies [2] [5].
Notably, bromine’s metabolic stability exceeds chlorine or iodine, reducing dehalogenation risks while maintaining optimal lipophilicity (cLogP ~2.1) for membrane penetration [7].
The carboxylic acid group at C-3 of 6-bromo-1,8-naphthyridine derivatives is indispensable for optimizing pharmacokinetic and pharmacodynamic properties. This moiety enables three key functions:
Metabolically, the carboxylic acid resists Phase I oxidation, directing metabolism toward glucuronidation (Phase II), which reduces hepatotoxicity risks [9]. ADMET studies of 1,8-naphthyridine-3-carboxylic acid derivatives show:
Table 3: ADMET Properties of Representative 1,8-Naphthyridine-3-carboxylic Acid Derivatives
Property | Value/Range | Significance |
---|---|---|
Aqueous Solubility (pH 7.4) | >100 µg/mL | Suitable for IV infusion |
cLogP | 1.8–2.5 | Balanced lipophilicity for penetration |
Plasma Protein Binding | 70–85% | Moderate free fraction for efficacy |
Metabolic Stability | t₁/₂ > 120 min (human) | Low clearance, reduced dosing frequency |
hERG Inhibition | IC₅₀ > 30 µM | Low cardiotoxicity risk |
Data synthesized from anti-TB and antiviral derivative studies [3] [9].
The acid group also enables molecular hybridization–e.g., coupling with piperazine via amide bonds–to yield dual-acting inhibitors like HCV entry blockers (EC₅₀: 0.02–0.05 µM) [3]. In 6-bromo variants, this functionality is preserved for synergistic antibiotic modulation while maintaining favorable ADMET profiles [2] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1